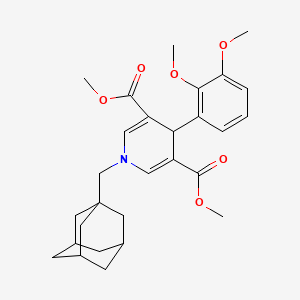![molecular formula C22H28N2O B6005371 1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6005371.png)
1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone, also known as UMB24, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone has been found to have potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. This compound has also demonstrated antitumor activity in vitro, indicating its potential use as an anticancer agent. Furthermore, this compound has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to modulate the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent. Furthermore, this compound has been found to protect neurons from oxidative stress and apoptosis, indicating its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage and use in experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for research on 1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone. One area of interest is the development of this compound-based drugs for the treatment of chronic pain and inflammation. Another area of interest is the investigation of this compound's potential as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its pharmacokinetics and toxicity in vivo. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in lab experiments and drug development.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone involves the reaction of 3-(4-bromophenyl)-1-(3,4-dimethylphenylamino)propan-1-one and N-benzylpiperidin-3-amine. The reaction is catalyzed by palladium on carbon in the presence of triethylamine and ethanol. After purification, this compound is obtained as a white solid with a purity of over 95%.
特性
IUPAC Name |
1-[3-[[3-(3,4-dimethylanilino)piperidin-1-yl]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-9-10-21(12-17(16)2)23-22-8-5-11-24(15-22)14-19-6-4-7-20(13-19)18(3)25/h4,6-7,9-10,12-13,22-23H,5,8,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXAFGEKLQTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC(=CC=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6005305.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)
![4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)